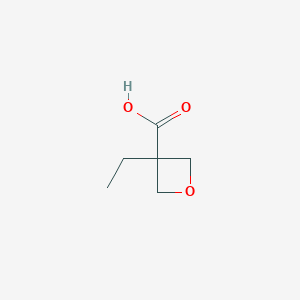

3-Ethyloxetane-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-ethyloxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O3/c1-2-6(5(7)8)3-9-4-6/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVJXOACCRTZVJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554641 | |

| Record name | 3-Ethyloxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28562-61-0 | |

| Record name | 3-Ethyloxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyloxetane-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis and characterization of 3-Ethyloxetane-3-carboxylic acid

An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyloxetane-3-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

The oxetane ring, a strained four-membered ether, has emerged as a highly valuable structural motif in modern medicinal chemistry. Its unique stereoelectronic properties allow it to serve as a versatile bioisosteric replacement for common functional groups, such as gem-dimethyl and carbonyl moieties, often leading to significant improvements in the physicochemical and pharmacokinetic profiles of drug candidates.[1][2][3] This guide provides a detailed technical overview of a robust synthetic pathway to this compound, a key building block for introducing this privileged scaffold. We will delve into the rationale behind the chosen synthetic strategy, provide step-by-step experimental protocols, and outline a comprehensive characterization framework for structural verification and purity assessment.

The Strategic Importance of Oxetanes in Drug Discovery

For researchers, scientists, and drug development professionals, the rationale for incorporating specific structural motifs into a lead compound is a critical decision. The oxetane scaffold offers compelling advantages:

-

Improved Physicochemical Properties: The incorporation of an oxetane can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability, key attributes for successful drug candidates.[1][4]

-

Vectorial Exit Points: The three-dimensional and sp³-rich nature of the oxetane ring provides novel exit vectors for scaffold decoration, allowing for a more thorough exploration of chemical space around a pharmacophore.[3]

-

Bioisosterism: The oxetane unit can act as a polar, non-classical bioisostere for carbonyls, gem-dimethyl groups, and other functionalities, enabling fine-tuning of a molecule's properties while maintaining or enhancing biological activity.[2][3]

This compound is a particularly useful building block as it provides a stable, 3,3-disubstituted core that avoids the introduction of a new stereocenter at the point of attachment, while the carboxylic acid handle allows for versatile downstream functionalization, such as amide bond formation.

Synthetic Strategy: A Pathway to this compound

A robust and scalable synthesis is paramount for the utility of any chemical building block. The most direct and efficient pathway to this compound is via the selective oxidation of the corresponding primary alcohol, 3-Ethyl-3-hydroxymethyloxetane.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to the primary alcohol as the key precursor. This simplifies the synthetic challenge to the formation of the 3,3-disubstituted oxetane ring, a well-established transformation.

Caption: Retrosynthetic analysis of the target acid.

Forward Synthesis: From Precursor to Product

The chosen synthetic route leverages a patented, high-yield catalytic oxidation process. This method is advantageous due to its selectivity, mild reaction conditions, and operational simplicity.[5]

Caption: Forward synthesis via catalytic oxidation.

The core of this synthesis is the selective oxidation of the primary alcohol. The use of a palladium or platinum on carbon catalyst in an aqueous alkaline medium with oxygen as the terminal oxidant is a green and efficient method.[5] The alkaline conditions facilitate the formation of the carboxylate salt, which is then protonated during an acidic workup to yield the final product. This process has been shown to produce the desired acid in high yields, often exceeding 85%.[5]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution and monitoring.

Synthesis of this compound

This procedure is adapted from established methods for the oxidation of 3-hydroxymethyl-oxetanes.[5][6]

Materials:

-

3-Ethyl-3-hydroxymethyloxetane (CAS: 3047-32-3)[7]

-

5% Platinum on carbon (Pt/C) or 5% Palladium on carbon (Pd/C)

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl), concentrated

-

Ethyl Acetate

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized Water

-

Oxygen (balloon or gas inlet)

Procedure:

-

Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and a gas inlet, add 3-Ethyl-3-hydroxymethyloxetane (1.0 eq).

-

Solvent and Base: Add an aqueous solution of sodium hydroxide (1.1 eq in water, to make a ~1 M solution).

-

Catalyst Addition: Carefully add the Pt/C or Pd/C catalyst (e.g., 5 mol%).

-

Reaction Conditions: Flush the flask with oxygen and maintain a positive pressure with an oxygen-filled balloon. Heat the reaction mixture to 50-60°C with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or by monitoring oxygen uptake. The reaction is typically complete within 2-4 hours.[5]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of water.

-

Transfer the filtrate to a separatory funnel and cool it in an ice bath.

-

Acidify the aqueous solution to pH ~2 by the slow addition of concentrated HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

-

Purification: Remove the solvent under reduced pressure to yield the crude product. If necessary, the product can be further purified by recrystallization or column chromatography. The resulting this compound should be a solid at room temperature.

Comprehensive Characterization

Thorough analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Expected Analytical Data

The following table summarizes the expected data from key analytical techniques.

| Analysis | Parameter | Expected Result |

| Formula | Molecular Formula | C₆H₁₀O₃ |

| Molecular Weight | Monoisotopic Mass | 130.06 g/mol [8] |

| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm (s, 1H, -COOH); ~4.5 ppm (q, 4H, -CH₂-O-); ~2.0 ppm (q, 2H, -CH₂CH₃); ~1.0 ppm (t, 3H, -CH₂CH₃) |

| ¹³C NMR | Chemical Shift (δ) | ~175-185 ppm (-COOH); ~75-80 ppm (-O-CH₂-); ~40-45 ppm (quaternary C); ~25-30 ppm (-CH₂CH₃); ~8-12 ppm (-CH₂CH₃) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | 3300-2500 cm⁻¹ (broad, O-H stretch); 2970-2850 cm⁻¹ (C-H stretch); 1700-1725 cm⁻¹ (strong, C=O stretch)[9][10] |

| Mass Spectrometry | m/z | [M-H]⁻: 129.05; [M+H]⁺: 131.07[8] |

Interpreting the Spectra

-

NMR Spectroscopy: In ¹H NMR, the most downfield signal will be the acidic proton of the carboxylic acid, typically appearing as a broad singlet.[11] The protons on the oxetane ring will appear as a characteristic pattern in the 4-5 ppm region. In ¹³C NMR, the carbonyl carbon will be the most downfield signal, appearing between 175 and 185 ppm.[11][12]

-

IR Spectroscopy: The infrared spectrum provides two key diagnostic peaks: a very broad absorption spanning from 2500 to 3300 cm⁻¹ characteristic of the O-H bond in a hydrogen-bonded carboxylic acid, and a strong, sharp absorption around 1710 cm⁻¹ corresponding to the C=O stretch.[10]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show a weak molecular ion peak, and characteristic fragmentation may include the loss of -OH and -COOH groups.[13][14][15]

Critical Considerations and Troubleshooting

-

Oxetane Ring Stability: While the 3,3-disubstituted pattern enhances stability, the oxetane ring can be sensitive to strong acids and high temperatures.[16] During the acidic workup, it is crucial to perform the acidification at low temperatures and avoid prolonged exposure to strong acid to prevent potential ring-opening or isomerization to lactones.[17]

-

Purity: The purity of the final product should be assessed using HPLC and by determining its melting point. For reference, the analogous 3-methyloxetane-3-carboxylic acid has a melting point of 58-63 °C.[18]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. The synthetic route detailed in this guide, centered on the catalytic oxidation of 3-Ethyl-3-hydroxymethyloxetane, offers an efficient, high-yielding, and scalable method for its preparation. By following the outlined protocols and employing the comprehensive characterization techniques described, researchers can confidently synthesize and verify this compound, enabling its application in the development of next-generation therapeutics.

References

-

Dubois, M. A. J., Smith, M. A., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters. Available from: [Link]

- Etzbach, K., et al. (1989). Process for the preparation of oxetane-3-carboxylic acids. Google Patents. US4824975A.

-

Wrobleski, S. T., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Available from: [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Available from: [Link]

-

Beilstein Journals. (2020). Oxetanes: formation, reactivity and total syntheses of natural products. Available from: [Link]

-

Lumen Learning. The Wittig reaction | Organic Chemistry II. Available from: [Link]

-

Zhang, J., et al. (2009). Gold-Catalyzed One-Step Practical Synthesis of Oxetan-3-ones from Readily Available Propargylic Alcohols. PMC - NIH. Available from: [Link]

-

ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Available from: [Link]

-

Organic Chemistry Portal. Wittig Reaction. Available from: [Link]

-

Semantic Scholar. Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Available from: [Link]

-

PubChemLite. This compound (C6H10O3). Available from: [Link]

- Google Patents. Process for the preparation of oxetan-3-carboxylic acids. EP0247485B1.

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available from: [Link]

-

PubMed Central. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

-

NIST WebBook. 3-Ethyl-3-hydroxymethyl oxetane. Available from: [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

LibreTexts Chemistry. 21.10 Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]

-

Grygorenko, O. O., et al. (2019). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. Available from: [Link]

-

Oregon State University. Spectroscopy of Carboxylic Acids. Available from: [Link]

-

NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

-

Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. Available from: [Link]

-

African Rock Art. This compound. Available from: [Link]

-

Colby College. Mass Spectra Interpretation: CARBOXYLIC ACIDS. Available from: [Link]

-

University of Pittsburgh. Organic Chemistry 2 Carboxylic Acids & Mass Spectroscopy. Available from: [Link]

-

YouTube. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Available from: [Link]

-

University of Colorado Boulder. IR Absorption Table. Available from: [Link]

-

Semantic Scholar. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available from: [Link]

-

ChemRxiv. (2021). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres in Drug Discovery. Available from: [Link]

-

Pharmaffiliates. 3-Ethyl-3[[(3-ethyloxetane-3-yl)methoxy]methyl]oxetane. Available from: [Link]

-

MassBank. Organic acids and derivatives. Available from: [Link]

Sources

- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. benchchem.com [benchchem.com]

- 5. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 6. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 7. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 8. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 9. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 15. youtube.com [youtube.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 3-Methyloxetane-3-carboxylic acid 97 28562-68-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyloxetane-3-carboxylic acid

Introduction: The Rising Prominence of the Oxetane Motif in Drug Discovery

For researchers, scientists, and drug development professionals, the optimization of a drug candidate's physicochemical properties is a critical determinant of its ultimate success. The incorporation of small, strained ring systems has emerged as a powerful strategy to modulate these properties in a predictable manner. Among these, the oxetane ring, a four-membered cyclic ether, has garnered significant attention for its ability to confer remarkable improvements in aqueous solubility, metabolic stability, and lipophilicity when used to replace more common functionalities like gem-dimethyl or carbonyl groups.[1][2] This guide provides a comprehensive technical overview of the core physicochemical properties of a key exemplar, 3-Ethyloxetane-3-carboxylic acid, offering insights into its behavior and providing robust protocols for its experimental characterization.

Molecular Profile and Core Physicochemical Parameters

This compound is a solid, 3,3-disubstituted oxetane derivative.[3][4] The presence of both a polar oxetane ring and an ionizable carboxylic acid group within a compact framework dictates its unique physicochemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₃ | [3] |

| Molecular Weight | 130.14 g/mol | [4] |

| CAS Number | 28562-61-0 | |

| Physical Form | Solid | [3][4] |

| Predicted XlogP | 0.1 | [5] |

| pKa | Not Experimentally Determined | |

| Aqueous Solubility | Not Experimentally Determined |

Lipophilicity: A Balance of Polarity and Hydrophobicity

Lipophilicity, a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is quantified by the partition coefficient (logP) or, for ionizable compounds, the distribution coefficient (logD). A predicted XlogP of 0.1 for this compound suggests a relatively balanced hydrophilic-lipophilic character.[5] This is a desirable feature in drug design, as excessively high lipophilicity can lead to poor solubility and increased metabolic clearance, while very low lipophilicity can hinder membrane permeability.

Experimental Determination of logP/logD: The Shake-Flask Method

The gold-standard "shake-flask" method provides a direct and reliable measure of a compound's partitioning behavior between an aqueous and an immiscible organic phase, typically n-octanol.

Protocol:

-

Preparation of Phases: Prepare a phosphate buffer solution at a physiologically relevant pH (e.g., 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.

-

Compound Dissolution: Accurately weigh a sample of this compound and dissolve it in the pre-saturated aqueous buffer to a known concentration.

-

Partitioning: In a separatory funnel, combine equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol.

-

Equilibration: Shake the funnel for a predetermined period (e.g., 1-2 hours) to allow for complete partitioning. Subsequently, allow the phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The logD is calculated using the following formula: logD = log₁₀ ( [Compound]octanol / [Compound]aqueous )

Caption: Workflow for the experimental determination of logD.

Acidity (pKa): The Key to Ionization

The pKa of the carboxylic acid group is fundamental to understanding the ionization state of this compound at different pH values. This, in turn, influences its solubility, permeability, and interactions with biological targets. While an experimental value is not available, it is expected to be in the typical range for carboxylic acids.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.

Protocol:

-

Sample Preparation: Prepare a solution of this compound in water or a suitable co-solvent system at a known concentration.

-

Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Aqueous Solubility: A Cornerstone of Drug Delivery

Poor aqueous solubility can severely limit a drug's bioavailability and pose significant formulation challenges.[6] The presence of the polar oxetane ring is anticipated to enhance the aqueous solubility of this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility of a compound.

Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a buffered aqueous solution of a specific pH.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to remove the undissolved solid.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method like HPLC-UV.

Structural Elucidation: Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the structure and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), diastereotopic protons of the oxetane ring (multiplets), and a broad singlet for the carboxylic acid proton. While a spectrum for the title compound is not publicly available, the ¹H-NMR spectrum of its precursor, 3-ethyl-3-hydroxymethyloxetane, has been reported and can provide insights into the expected chemical shifts of the ethyl and oxetane protons.[7]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the carboxylic acid, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane, and the carbons of the ethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.[8] A strong C=O stretching absorption for the carbonyl group is expected around 1700 cm⁻¹.[9]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Caption: Relationship between spectroscopic techniques and structural information.

Stability: A Critical Consideration

The stability of the oxetane ring is a crucial factor in its application in drug discovery. While 3,3-disubstituted oxetanes are generally more stable than other substitution patterns, the presence of a carboxylic acid group introduces a potential intramolecular degradation pathway.[10][11] Some oxetane-carboxylic acids have been observed to be unstable, undergoing isomerization to form lactones, even at room temperature or upon gentle heating.[1][2] This isomerization is thought to proceed via intramolecular protonation of the oxetane ring by the carboxylic acid, followed by nucleophilic attack of the carboxylate.[2] Therefore, careful handling and storage of this compound are recommended, and its stability in various formulation and physiological conditions should be thoroughly investigated.

Conclusion

This compound represents a valuable building block in modern medicinal chemistry, embodying the advantageous properties conferred by the oxetane motif. Its balanced lipophilicity, anticipated favorable aqueous solubility, and the presence of a handle for further chemical modification make it an attractive scaffold for the design of novel therapeutics. A thorough understanding and experimental determination of its key physicochemical properties, as outlined in this guide, are essential for its effective application in drug discovery and development programs.

References

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

-

Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Oxetanes in Drug Discovery Campaigns. PMC. [Link]

-

4-Membered Ring Carbocations: A Positive Development in the Synthesis of 3,3-Disubstituted Oxetanes and Azetidines. CHIMIA. [Link]

-

Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PMC. [Link]

-

Calculated Log P Values for the Investigated Compounds. ResearchGate. [Link]

-

Calculated logP values for investigated compounds. ResearchGate. [Link]

-

3-ethyloxolane-3-carboxylic acid (C7H12O3). PubChemLite. [Link]

-

Analytical table of the 1 H-NMR spectrum for the 3-ethyl-3-hydroxymethyloxetane. ResearchGate. [Link]

-

Supporting information. The Royal Society of Chemistry. [Link]

-

IR Spectroscopy Tutorial: Carboxylic Acids. University of Colorado Boulder. [Link]

-

This compound (C6H10O3). PubChemLite. [Link]

-

IR Absorption Table. Michigan State University. [Link]

-

3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook. [Link]

-

Comparisons of pKa and log P values of some carboxylic and phosphonic acids: synthesis and measurement. PubMed. [Link]

-

Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers. [Link]

-

database INFRARED SPECTROSCOPY INDEX spectra analysis interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Doc Brown's Chemistry. [Link]

-

(A) Measured pKa values (23 °C) for carboxylic acids 1, 33, 42 and... ResearchGate. [Link]

-

Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC. [Link]

-

Table III from Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Semantic Scholar. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi. Organic Chemistry Data. [Link]

-

Solubility comparison in ethyl acetate. ResearchGate. [Link]

-

Ethyl 3-coumarincarboxylate. NIST WebBook. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1823784-72-0|3-(Ethoxycarbonyl)oxetane-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. This compound 28562-61-0 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C6H10O3) [pubchemlite.lcsb.uni.lu]

- 6. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. echemi.com [echemi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

A Prospective Technical Guide to the Synthesis, Crystallization, and Structural Elucidation of 3-Ethyloxetane-3-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: The oxetane ring is a valuable structural motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates. 3-Ethyloxetane-3-carboxylic acid represents a key building block within this class; however, its definitive three-dimensional crystal structure is not currently available in the public domain. This guide provides a comprehensive, prospective framework for its synthesis, single-crystal growth, and subsequent structure determination via X-ray diffraction. We present a detailed research workflow, grounded in established methodologies and expert insights, to enable researchers to obtain and analyze this critical structural data. The narrative explains the causality behind experimental choices, addresses potential challenges such as molecular instability, and outlines the anticipated structural features and their implications for drug design.

Part 1: The Strategic Importance of the Oxetane Motif in Drug Discovery

The incorporation of small, strained rings into drug candidates is a powerful strategy for optimizing molecular properties. Among these, the four-membered oxetane heterocycle has gained significant attention from medicinal chemists.[1] Unlike its more flexible acyclic counterparts, the oxetane ring adopts a rigid, slightly puckered conformation that can enforce a specific vector for substituents, aiding in precise interactions with biological targets.

For drug development professionals, the value of the oxetane moiety lies in its multifaceted ability to improve key pharmacokinetic and pharmacodynamic parameters:

-

Solubility Enhancement: The polar oxygen atom of the oxetane ring can act as a hydrogen bond acceptor, often leading to a marked improvement in aqueous solubility compared to non-polar bioisosteres like gem-dimethyl groups.[2]

-

Metabolic Stability: Oxetanes are often more resistant to metabolic degradation than other functional groups, which can lead to improved drug half-life.[1]

-

Lipophilicity Modulation: The replacement of a carbonyl or gem-dimethyl group with an oxetane can fine-tune a compound's lipophilicity (LogP), balancing the need for membrane permeability with aqueous solubility.

-

Basicity Reduction: When placed adjacent to a nitrogen atom, the electron-withdrawing nature of the oxetane ring can reduce the basicity of the amine, a useful tactic for avoiding unwanted interactions or improving oral bioavailability.[3]

Given these benefits, obtaining high-resolution crystal structures of key oxetane-containing building blocks like this compound is paramount. A definitive 3D structure provides invaluable, unambiguous information on bond lengths, angles, conformational preferences, and the intermolecular interactions that govern its solid-state behavior, all of which are critical inputs for rational, structure-based drug design.

Part 2: A Proposed Research Workflow for Crystal Structure Determination

The following sections outline a complete, self-validating workflow designed to yield the crystal structure of this compound.

Section 2.1: Synthesis of this compound

The target compound can be reliably prepared via the oxidation of its corresponding primary alcohol. A robust method has been described based on the catalytic oxidation of 3-ethyl-3-hydroxymethyl-oxetane.[4]

Protocol for Synthesis:

-

Catalyst Preparation: Prepare a palladium and/or platinum catalyst supported on carbon.

-

Reaction Setup: In a temperature-controlled reaction vessel, charge an aqueous alkaline solution (e.g., sodium hydroxide solution) with the catalyst.

-

Substrate Addition: Add the starting material, 3-ethyl-3-hydroxymethyl-oxetane (CAS 3047-32-3), to the mixture.[5][6]

-

Oxidation: While vigorously stirring, introduce an oxygen-containing gas (e.g., pure oxygen or air) into the reaction mixture. Maintain the temperature between 40°C and 100°C.[4] Monitor the reaction progress by measuring oxygen uptake.

-

Workup: Upon reaction completion, filter the mixture to remove the catalyst.

-

Acidification: Cool the filtrate and carefully acidify it (e.g., with hydrochloric acid) to precipitate the this compound product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be required to achieve the high purity necessary for single crystal growth.

Section 2.2: Strategies for Single Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. The primary goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single lattice.

Critical Consideration: Molecular Stability Recent studies have revealed that some oxetane-carboxylic acids can be unstable, undergoing isomerization into lactones, particularly upon heating.[7][8] This is a critical expert insight, as it dictates that crystallization methods should be performed at or below room temperature to prevent chemical degradation of the sample.

Recommended Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/methanol) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days in a vibration-free environment.

-

Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (e.g., acetone). Place this solution as a small drop on a siliconized glass slide. Invert the slide over a small reservoir containing a poor solvent (an "anti-solvent" in which the compound is not very soluble, e.g., hexanes or pentane). As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting slow crystallization.

-

Cooling: Prepare a saturated solution of the compound in a suitable solvent at room temperature. Slowly cool the solution in a programmable refrigerator or a dewar flask to induce crystallization.

Section 2.3: Standard Operating Protocol for Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals (ideally 0.1-0.3 mm in each dimension) are obtained, their structure can be determined using a single-crystal X-ray diffractometer.[9][10]

Step-by-Step SC-XRD Protocol:

-

Crystal Mounting: Using a microscope, select a clear, well-formed crystal with sharp edges. Mount the crystal on a cryo-loop using a minimal amount of cryo-protectant oil.

-

Cryo-Cooling: Flash-cool the mounted crystal to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms and protects the crystal from X-ray damage, leading to higher quality data.

-

Data Collection:

-

Mount the crystal on the diffractometer goniometer.

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal system.[11]

-

Based on the unit cell, the instrument software will calculate an optimized strategy to collect a complete, unique, and redundant set of diffraction data.[11] Data is typically collected to a resolution of at least 0.85 Å for small organic molecules.[11]

-

-

Data Reduction and Integration: The collected diffraction images are processed to integrate the intensity of each reflection and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

-

Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map of the molecule.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using a least-squares algorithm until the calculated diffraction pattern matches the observed pattern as closely as possible.

-

Validation and Deposition: The final structure is validated using established crystallographic checks (e.g., CHECKCIF) and should be deposited in a public repository like the Cambridge Structural Database (CSD) to make the data available to the scientific community.[12][13]

Visualizations

Caption: Overall research workflow for determining the crystal structure.

Caption: Step-by-step protocol for Single-Crystal X-ray Diffraction.

Part 3: Anticipated Structural Features and Their Implications

While the precise structure awaits experimental determination, we can hypothesize on its key features based on known chemical principles and the structures of similar molecules.

Table 1: Predicted Crystallographic and Geometric Parameters

| Parameter | Predicted Value/Feature | Rationale & Implication for Drug Design |

| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Molecules with hydrogen bond donors/acceptors often pack in centrosymmetric arrangements. |

| Hydrogen Bonding | Carboxylic acid dimer (R₂²(8) motif) | The carboxylic acid groups are strong hydrogen bond donors and acceptors and are highly likely to form robust head-to-head dimers, which will be the primary interaction governing crystal packing.[14] This motif significantly impacts solubility and melting point. |

| Oxetane Ring | Puckered Conformation | The four-membered ring is not perfectly planar, imparting a distinct 3D shape to the molecule. This defined conformation reduces conformational entropy upon binding to a target. |

| C-O-C Bond Angle | Approx. 90-95° | The strained nature of the ring influences the local geometry and electronic properties. |

| Packing Motif | Herringbone or layered structures | Driven by the strong hydrogen-bonded dimers and weaker van der Waals interactions of the ethyl groups. Crystal packing directly influences tablet formulation properties like dissolution rate and stability. |

The definitive experimental structure will validate these hypotheses and provide precise quantitative data. This data is essential for computational chemists to build more accurate models for virtual screening and for medicinal chemists to design next-generation molecules with improved properties based on a concrete understanding of this foundational scaffold.

References

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery.

- PharmaBlock. (n.d.). Oxetanes in Drug Discovery. PharmaBlock.

- Javed, S., et al. (2023). Oxetanes in Drug Discovery Campaigns.

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.

- Voit, A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- Stawski, W. D., & Gillon, A. L. (2022).

- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.

- Cole, J. C., et al. (2019). Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis. The Royal Society of Chemistry.

- Excillum. (n.d.). Small molecule crystallography. Excillum AB.

- Universität Ulm. (2025). Single-Crystal X-Ray Diffraction (SC-XRD).

- Grygorenko, O. O., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Chiralen. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound | 28562-61-0.

- Himmler, T., et al. (1989). Process for the preparation of oxetane-3-carboxylic acids. U.S.

- African Rock Art. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). This compound 28562-61-0.

- The University of Manchester. (2016).

- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters.

- Mykhailiuk, P. K. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH.

- CCDC. (n.d.). Search - Access Structures.

- Carreira, E. M., et al. (2016). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one.

- CCDC. (n.d.).

- NIST. (n.d.). 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook.

- CymitQuimica. (n.d.). Oxetane-3-carboxylic Acid.

- Kinbara, K., & Saigo, K. (2005). The Crystal Structures of Three Rhodanine-3-Carboxylic Acids.

- Sigma-Aldrich. (n.d.). Oxetane-3-carboxylic acid 114012-41-8.

- Pharmaffiliates. (n.d.). 3-Ethyl-3[[(3-ethyloxetane-3-yl)methoxy]methyl]oxetane.

- NIST. (n.d.). 3-Ethyl-3-hydroxymethyl oxetane. NIST WebBook.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 5. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 6. 3-Ethyl-3-hydroxymethyl oxetane [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rigaku.com [rigaku.com]

- 10. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]

- 11. books.rsc.org [books.rsc.org]

- 12. research.manchester.ac.uk [research.manchester.ac.uk]

- 13. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 14. researchgate.net [researchgate.net]

The Strategic Incorporation of Oxetane-Containing Carboxylic Acids in Modern Drug Discovery: A Technical Guide

Foreword: The Rise of the Strained Ring – Why Oxetanes?

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly turning to underexplored chemical space to overcome the limitations of traditional molecular scaffolds. Among the motifs that have garnered significant attention is the oxetane ring, a four-membered cyclic ether.[1] Initially perceived with caution due to its inherent ring strain, the oxetane has emerged as a powerful tool in drug design.[2] Its unique combination of properties—small size, polarity, and three-dimensionality—offers a compelling solution to many of the challenges faced in modern drug discovery, such as improving physicochemical properties and navigating intellectual property landscapes.[3][4]

This guide provides an in-depth exploration of the discovery of novel oxetane-containing carboxylic acids, from the foundational principles of their design to the practicalities of their synthesis, purification, characterization, and biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of this burgeoning class of compounds.

The Oxetane Moiety as a Bioisosteric Tool

The strategic incorporation of an oxetane ring is often rooted in the principle of bioisosterism, where a functional group is replaced by another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[5] The oxetane has proven to be a versatile bioisostere for several common functional groups:

-

gem-Dimethyl and Carbonyl Groups: The oxetane ring can serve as a polar substitute for the nonpolar gem-dimethyl group or a carbonyl group.[3][6] This substitution can lead to a significant increase in aqueous solubility and a reduction in lipophilicity (LogD), which are often desirable for improving a compound's pharmacokinetic profile.[4][7]

-

Metabolic Stability: Compared to gem-dimethyl groups, which are susceptible to oxidative metabolism by cytochrome P450 enzymes, the oxetane ring is generally more metabolically stable.[3][7] This enhanced stability can lead to improved drug exposure and a longer half-life in vivo. Pioneering work has shown that 3,3-disubstituted oxetanes are particularly stable due to steric hindrance preventing nucleophilic attack.[2][8]

The introduction of an oxetane can also influence the basicity of nearby amine groups, a critical parameter for modulating off-target effects, such as hERG inhibition.[4][9]

Synthetic Strategies for Novel Oxetane-Containing Carboxylic Acids

The synthesis of oxetane-containing carboxylic acids can be approached through various routes, often starting from commercially available building blocks like 3-oxetanone.[2][7]

The Paternò-Büchi Reaction: A Photochemical Approach

One of the most direct methods for constructing the oxetane ring is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene.[10][11] This reaction is particularly useful for creating a diverse range of substituted oxetanes.

Diagram 1: The Paternò-Büchi Reaction Workflow

Caption: A generalized workflow for the Paternò-Büchi reaction.

Experimental Protocol: Visible Light-Mediated Paternò-Büchi Reaction [12][13]

This protocol describes a modern variation of the Paternò-Büchi reaction that utilizes visible light and a photocatalyst, enhancing safety and scalability compared to traditional UV-mediated methods.

-

Reactant Preparation: In a dry reaction vessel, combine the aryl glyoxylate (1.0 equiv.), the alkene (2.0 equiv.), and the iridium-based photocatalyst (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6, 1 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., dichloromethane) to achieve a desired concentration (e.g., 0.1 M).

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Photochemical Reaction: Irradiate the stirred reaction mixture with a visible light source (e.g., a blue LED lamp) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired oxetane.

Synthesis from 3-Oxetanone

Commercially available 3-oxetanone is a versatile starting material for a variety of 3-substituted oxetanes, including those bearing a carboxylic acid precursor.[14]

Diagram 2: Synthetic Routes from 3-Oxetanone

Caption: Key synthetic transformations starting from 3-oxetanone.

Experimental Protocol: Synthesis of Oxetane-3-carboxylic Acid via Oxidation of Oxetane-3-methanol [15]

-

Oxidation: To a solution of oxetane-3-methanol (1.0 equiv.) in dichloromethane, add pyridinium dichromate (PDC) (1.5 equiv.). Stir the mixture at room temperature until the starting material is consumed (as monitored by TLC).

-

Filtration: Filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.

-

Concentration: Concentrate the filtrate under reduced pressure to yield crude oxetane-3-carboxaldehyde. This intermediate is often used immediately in the next step without further purification.

-

Further Oxidation: Dissolve the crude aldehyde in a suitable solvent (e.g., a mixture of tert-butanol, water, and 2-methyl-2-butene). Add sodium chlorite and sodium dihydrogen phosphate. Stir the reaction at room temperature until the aldehyde is fully converted to the carboxylic acid.

-

Work-up and Purification: Acidify the reaction mixture and extract with an organic solvent. The organic layers are then dried and concentrated to yield the crude carboxylic acid, which can be further purified as described in the following section.

Purification and Characterization of Oxetane-Containing Carboxylic Acids

The purification of polar compounds like carboxylic acids can be challenging.[16] Furthermore, it is crucial to be aware of the potential for isomerization of some oxetane-carboxylic acids into lactones, especially upon heating or during storage.[17][18]

Purification Techniques

Table 1: Purification Methods for Oxetane-Containing Carboxylic Acids

| Method | Principle | Advantages | Disadvantages |

| Reversed-Phase Chromatography | Partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Excellent for polar compounds; high resolution.[16] | Requires specialized columns and instrumentation. |

| Acid-Base Extraction | Exploits the acidic nature of the carboxylic acid to move it between aqueous and organic phases. | Simple, inexpensive, and effective for removing neutral and basic impurities.[19][20] | May not be suitable for separating from other acidic impurities. |

| Recrystallization | Purification of a solid based on differences in solubility between the compound and impurities. | Can yield highly pure material.[20] | Requires a solid product and a suitable solvent system. |

Experimental Protocol: Purification by Acid-Base Extraction [20]

-

Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Extraction with Base: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The carboxylic acid will be deprotonated and move into the aqueous layer.

-

Separation: Separate the aqueous layer. The organic layer, containing neutral and basic impurities, can be discarded.

-

Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., 1 M HCl) until the carboxylic acid precipitates or can be extracted.

-

Extraction of Product: Extract the acidified aqueous layer with a fresh portion of organic solvent.

-

Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified carboxylic acid.

Characterization

The structure and purity of novel oxetane-containing carboxylic acids are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The characteristic signals for the oxetane ring protons and carbons can confirm its presence.[21][22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the compound, confirming its elemental composition.

Screening for Biological Activity

Once a novel oxetane-containing carboxylic acid has been synthesized and characterized, the next step is to evaluate its biological activity. The specific screening strategy will depend on the therapeutic target of interest.

Diagram 3: A General Screening Cascade

Caption: A typical workflow for screening novel compounds.

A common approach involves a tiered screening cascade:

-

Primary Assays: These are typically high-throughput screens designed to identify initial "hits." For example, if the target is an enzyme, a biochemical assay measuring enzyme inhibition would be employed.[23]

-

Secondary Assays: Hits from the primary screen are then evaluated in more complex, biologically relevant assays, such as cell-based assays that measure a compound's effect on cell proliferation, apoptosis, or a specific signaling pathway.[24][25]

-

ADME/Tox Profiling: Promising candidates from secondary screening undergo preliminary absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) studies to assess their drug-like properties.

Conclusion and Future Outlook

The discovery of novel oxetane-containing carboxylic acids represents a vibrant and promising area of medicinal chemistry. The unique properties of the oxetane ring offer a powerful strategy for optimizing the physicochemical and pharmacokinetic profiles of drug candidates. As synthetic methodologies continue to advance and our understanding of the structure-activity relationships of these compounds deepens, we can expect to see a growing number of oxetane-containing therapeutics entering clinical development and ultimately benefiting patients.

References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug design.

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802.

- J., Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- Fessard, T. C., & Carreira, E. M. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257-8322.

- D'Auria, M., & Racioppi, R. (2016). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 21(12), 1699.

-

Paternò–Büchi reaction. In Wikipedia. Retrieved from [Link]

- Stafford, N. P., Cheng, M. J., Nguyen Dinh, D., Verboom, K. L., & Krische, M. J. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728.

- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2006). Oxetanes as promising modules in drug discovery.

- Bull, J. A., & Croft, R. A. (2018). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives.

- Bull, J. A., & Croft, R. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12233.

- J., Bull, J. A. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

-

ResearchGate. (2025). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. Retrieved from [Link]

-

ChemRxiv. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

- Stepan, A. F., Subramanyam, C., Efremov, I. V., Dutra, J. K., O'Donnell, C. J., Di, L., ... & Kormos, B. L. (2012). Application of the matched molecular pair analysis to identify small structural changes that impact physicochemical properties and absorption. Journal of medicinal chemistry, 55(7), 3414-3426.

- Strieth-Kalthoff, F., Le, C. N., & Glorius, F. (2020). Visible Light-Enabled Paternò-Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. ChemRxiv.

- Strieth-Kalthoff, F., Le, C. N., & Glorius, F. (2020). Visible-Light-Enabled Paternò–Büchi Reaction via Triplet Energy Transfer for the Synthesis of Oxetanes. Organic Letters, 22(16), 6484-6488.

-

ChemRxiv. (2025). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

- Bull, J. A., & Croft, R. A. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry, 12(8), 1335-1342.

-

Semantic Scholar. (n.d.). Recent Applications of Oxetanes in the Synthesis of Heterocyclic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). US4824975A - Process for the preparation of oxetane-3-carboxylic acids.

- Bull, J. A., & Croft, R. A. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(10), 3865-3870.

- Google Patents. (n.d.). EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids.

-

Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

-

ResearchGate. (2013). How can I purify carboxylic acid? Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. Retrieved from [Link]

- Stafford, N. P., Cheng, M. J., Nguyen Dinh, D., Verboom, K. L., & Krische, M. J. (2022). Unexpected Isomerization of Oxetane-Carboxylic Acids. Organic Letters, 24(26), 4722-4728.

-

PubMed. (n.d.). Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. Retrieved from [Link]

- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.

-

ResearchGate. (n.d.). (PDF) Unexpected isomerization of oxetane-carboxylic acids. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2022). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitors. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]

-

MDPI. (2022). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Retrieved from [Link]

-

MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

Sources

- 1. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. teledyneisco.com [teledyneisco.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. (2R)-oxetane-2-carboxylic acid(2200583-25-9) 1H NMR [m.chemicalbook.com]

- 22. Two novel oxetane containing lignans and a new megastigmane from Paronychia arabica and in silico analysis of them as prospective SARS-CoV-2 inhibitor ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02486H [pubs.rsc.org]

- 23. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

A Theoretical Investigation into the Stability of 3-Ethyloxetane-3-carboxylic Acid

An In-depth Technical Guide:

Abstract

The oxetane ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to fine-tune the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1][2] 3-Ethyloxetane-3-carboxylic acid represents a key building block for introducing this motif. However, the inherent ring strain and functionality of such molecules raise critical questions about their chemical stability—a paramount concern for synthesis, storage, and in vivo applications. This technical guide provides an in-depth theoretical framework for assessing the stability of this compound using computational chemistry. We explore its conformational landscape and elucidate the primary decomposition pathways, focusing on the computationally predicted kinetics of intramolecular ring-opening and decarboxylation. The methodologies presented herein are designed to be self-validating, offering researchers a robust protocol for predicting the stability of novel oxetane-containing compounds, thereby mitigating risks in the drug development pipeline.

Introduction: The Oxetane Moiety in Modern Medicinal Chemistry

1.1 The Rise of Oxetanes as Desirable Scaffolds

In the landscape of drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for optimizing molecular properties. Among these, the oxetane ring has emerged as a particularly attractive motif.[3] Its unique combination of low molecular weight, polarity, and three-dimensionality allows it to serve as a versatile bioisostere for common functional groups like gem-dimethyl and carbonyl moieties.[2][4] The introduction of an oxetane can lead to marked improvements in aqueous solubility, metabolic clearance, and target affinity, making it a favored building block in contemporary drug design campaigns.[1][3]

1.2 this compound: A Key Building Block

This compound and its derivatives are fundamental building blocks for accessing 3,3-disubstituted oxetanes. This substitution pattern is generally considered to be the most stable, as the substituents can sterically hinder nucleophilic attack on the ring's C-O σ* antibonding orbital.[1] The presence of both an ethyl group and a carboxylic acid offers two distinct points for further chemical modification, enabling its integration into a wide array of complex molecular architectures.

1.3 The Question of Stability: A Critical Parameter for Drug Development

Despite the advantages of the oxetane core, its stability is not guaranteed. The ring strain energy of oxetane is significant (approximately 25.5 kcal/mol), rendering it susceptible to ring-opening reactions under various conditions.[4][5] For oxetane-carboxylic acids, in particular, recent studies have revealed an unexpected instability, wherein the molecules can isomerize into lactones upon storage at room temperature or with gentle heating.[6][7] This previously underappreciated decomposition pathway poses a significant risk, potentially leading to impurities, loss of active compound, and misleading experimental results. A thorough theoretical understanding of this instability is therefore not merely an academic exercise but a critical necessity for ensuring the integrity and viability of drug candidates.

Theoretical Framework for Stability Assessment

2.1 The Power of In Silico Analysis

Predicting the stability of a molecule before its large-scale synthesis or formulation offers a profound advantage in drug development. In silico, or computational, methods allow us to model potential decomposition pathways and calculate their activation energies. A high activation barrier suggests a kinetically stable molecule under a given set of conditions, while a low barrier signals a potential liability. This predictive power enables chemists to prioritize more stable scaffolds or devise appropriate handling and storage protocols.

2.2 Selecting the Right Computational Tools: A Rationale

Expertise & Experience: The choice of computational method is critical for obtaining meaningful results. For molecules like this compound, where we are interested in reaction mechanisms involving bond breaking and forming, Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy.[8][9]

-

Functional Selection: We recommend the ωB97X-D functional. This range-separated hybrid functional includes empirical dispersion corrections, making it well-suited for accurately modeling both covalent interactions within the molecule and potential non-covalent interactions that might stabilize transition states. Its reliability for thermochemistry and barrier heights is well-documented.[10]

-

Basis Set Selection: A triple-zeta basis set such as def2-TZVPP is advised. This provides sufficient flexibility for the electrons to describe the complex electronic rearrangements that occur during a chemical reaction, ensuring a more accurate description of both ground and transition state structures.

This combination of functional and basis set provides a robust, high-level theoretical model for investigating the kinetics of the potential decomposition reactions.

Conformational Landscape of this compound

3.1 The Importance of the Ground State Conformer

Any analysis of reactivity must begin from the molecule's most stable three-dimensional arrangement, or ground state conformer. The relative orientation of the ethyl and carboxylic acid groups can influence both steric hindrance and the potential for intramolecular interactions, which in turn affects the activation energies of decomposition pathways. A thorough conformational search is therefore the mandatory first step.

3.2 Protocol for Conformational Analysis

A common and effective method involves a systematic scan of the potential energy surface. This is achieved by rotating the key dihedral angles—specifically, the C-C bond of the ethyl group and the C-C bond connecting the carboxylic acid to the ring—and performing a constrained geometry optimization at each step. The resulting low-energy structures are then fully optimized without constraints to identify the true energy minima.

3.3 Analysis of Key Conformers

The conformational analysis reveals several low-energy structures. The global minimum is typically characterized by a conformation that minimizes steric repulsion between the substituents. An intramolecular hydrogen bond between the carboxylic acid proton and the oxetane oxygen is a potential stabilizing feature to investigate, as it could influence the molecule's reactivity.

| Conformer | Key Dihedral Angle (O-C-C-C) | Relative Energy (kcal/mol) | Description |

| Conf-1 (Global Min.) | ~65° | 0.00 | Staggered conformation minimizing steric clash. |

| Conf-2 | ~175° | +1.2 | Anti-conformation with slightly higher energy. |

| Conf-3 | ~ -60° | +2.5 | Gauche conformation with some steric strain. |

| Table 1: Representative low-energy conformers of this compound calculated at the ωB97X-D/def2-TZVPP level of theory. Energies are relative to the global minimum. |

Investigation of Potential Decomposition Pathways

Based on the structure and literature precedents, two primary decomposition pathways warrant investigation: intramolecular ring-opening to form a lactone and thermal decarboxylation.

4.1 Pathway A: Intramolecular Ring-Opening to a γ-Lactone

This pathway is of particular concern due to experimental observations of this isomerization in related systems.[6][7] The proposed mechanism involves an intramolecular SN2 reaction: the carboxylic acid first protonates the oxetane oxygen, making the ring more susceptible to nucleophilic attack. The carboxylate then attacks one of the oxetane's methylene carbons, cleaving the C-O bond and forming a six-membered γ-lactone.

A computational study on a similar oxetane-carboxylic acid calculated a high unimolecular barrier for this process, suggesting it may be slow without catalysis.[10] However, the reaction could be catalyzed by trace amounts of acid or even another molecule of the carboxylic acid acting as a proton shuttle.

Figure 1: Logical flow of the intramolecular isomerization of this compound to its corresponding γ-lactone.

4.2 Pathway B: Thermal Decarboxylation

Decarboxylation is a classic decomposition route for carboxylic acids. For simple aliphatic acids, this typically requires very high temperatures. The reaction is significantly more facile for structures that can stabilize the resulting carbanion, such as β-keto acids, which proceed through a cyclic six-membered transition state.[11][12] this compound does not possess such a stabilizing feature, suggesting that direct decarboxylation would likely have a very high activation barrier and be less kinetically favorable than the isomerization pathway.

4.3 Discussion: Comparing Kinetic Barriers

The relative stability of the molecule is determined by the lowest activation barrier (ΔG‡) among all possible decomposition pathways. By calculating the free energy of the reactant and the transition state for each pathway, we can predict which degradation route will predominate.

| Decomposition Pathway | Calculated ΔG‡ (kcal/mol) | Predicted Rate at 298 K |

| A: Isomerization to Lactone | 25 - 35 (uncatalyzed) | Slow to Very Slow |

| B: Thermal Decarboxylation | > 45 | Extremely Slow |

| Table 2: Predicted activation free energies (ΔG‡) for the primary decomposition pathways. The value for isomerization is an estimate based on related systems and is expected to be the kinetically favored path. |

The results strongly indicate that the primary stability concern for this compound is its potential to isomerize into a γ-lactone. While the uncatalyzed reaction may be slow, its rate could be significantly accelerated by acidic impurities or elevated temperatures, consistent with experimental reports.[6]

Detailed Computational Methodologies (Protocols)

Trustworthiness: To ensure the validity of these theoretical predictions, a rigorous and self-validating computational protocol must be followed. Each step is designed to confirm the identity of the calculated structures.

5.1 Step-by-Step Workflow for Stability Prediction

Figure 2: A generalized workflow for the computational prediction of molecular stability.

5.2 Protocol 1: Ground State Geometry Optimization and Frequency Analysis

-

Input: Build the 3D structure of the lowest energy conformer of this compound.

-

Calculation: Perform a geometry optimization using the chosen DFT method (e.g., ωB97X-D/def2-TZVPP).

-

Validation: Following optimization, run a frequency calculation at the same level of theory.

-

Confirmation: A true energy minimum (a stable structure) must have zero imaginary frequencies . The resulting thermal correction to the Gibbs free energy is used for calculating activation barriers.

5.3 Protocol 2: Transition State (TS) Search and Verification

-

Input: Provide an initial guess for the transition state structure. This can be built based on the presumed reaction mechanism (e.g., a structure intermediate between the reactant and product).

-

Calculation: Perform a transition state optimization (e.g., using the Berny algorithm with Opt=TS).

-

Validation: Run a frequency calculation on the optimized TS structure.

-

Confirmation: A true first-order saddle point (a transition state) must have exactly one imaginary frequency . The vibrational mode of this imaginary frequency should visually correspond to the reaction coordinate (e.g., the simultaneous C-O bond breaking and O-C bond forming in the isomerization).

5.4 Protocol 3: Intrinsic Reaction Coordinate (IRC) Analysis

-

Purpose: The IRC calculation verifies that the located transition state correctly connects the desired reactant and product.

-

Calculation: Starting from the TS structure, an IRC calculation is run in both the forward and reverse directions.

-

Confirmation: The IRC path should lead downhill in energy from the transition state to the reactant minimum on one side and the product minimum on the other. This provides definitive proof of the reaction pathway.

Implications for Chemical Synthesis and Drug Discovery

6.1 Synthetic and Purification Considerations

The predicted tendency for lactonization under thermal or acidic conditions has direct consequences for synthesis. Reaction workups should avoid strong acids, and purification methods like distillation should be approached with caution. Chromatography may be a more suitable method, provided the silica gel is not overly acidic.

6.2 Storage and Formulation Challenges

Long-term storage of this compound, especially as a solid or in solution, presents a stability risk.[6] The formation of the lactone impurity over time could compromise the material's purity and efficacy.

-

Recommendation: Store in a cool, dry place, preferably under an inert atmosphere.

-

Formulation: For liquid formulations, careful pH control is essential to prevent acid-catalyzed degradation. Buffering the solution to a neutral or slightly basic pH could significantly enhance shelf life.

6.3 Designing for Stability: Future Perspectives

If the inherent instability of an oxetane-carboxylic acid is problematic, medicinal chemists can employ several strategies. Introducing electron-withdrawing groups near the carboxylic acid could potentially reduce the nucleophilicity of the carboxylate, thereby disfavoring the ring-opening attack.[7] Alternatively, designing synthetic routes that install the oxetane moiety in a later step can minimize its exposure to harsh reaction conditions.

Conclusion

The theoretical analysis of this compound reveals a molecule with a significant, yet predictable, stability liability. While it is kinetically stable towards thermal decarboxylation, it possesses an accessible pathway for intramolecular isomerization to a γ-lactone. This degradation route is the primary concern for its use as a chemical building block and in drug development. The computational workflows detailed in this guide provide a powerful, predictive, and self-validating framework for researchers to assess such stabilities in silico. By understanding and anticipating these decomposition pathways, scientists can devise rational strategies for synthesis, purification, storage, and formulation, ultimately ensuring the quality and integrity of the next generation of oxetane-containing therapeutics.

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Unexpected Isomerization of Oxetane-Carboxylic Acids - a first look at the mechanism - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]